

2-Ethylbenzamide chemical properties and structure

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An In-depth Technical Guide to the Chemical Properties and Structure of 2-Ethylbenzamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of **2-Ethylbenzamide** (o-ethylbenzamide). The information is curated for professionals in research and development, offering detailed data and methodologies to support further investigation and application of this compound.

Chemical Structure and Identification

2-Ethylbenzamide is an organic compound featuring a benzene ring substituted with an ethyl group and a carboxamide group at the ortho positions.

Table 1: Structural and Identification Data for 2-Ethylbenzamide



Identifier	Value
IUPAC Name	2-ethylbenzamide[1]
CAS Number	67832-97-7[1]
Molecular Formula	C ₉ H ₁₁ NO[1]
SMILES String	CCC1=CC=CCC(=O)N[1]
InChI	InChI=1S/C9H11NO/c1-2-7-5-3-4-6- 8(7)9(10)11/h3-6H,2H2,1H3,(H2,10,11)[1]
InChlKey	GKTFLKJXZOYBRW-UHFFFAOYSA-N[1]

Physicochemical Properties

The physicochemical properties of **2-Ethylbenzamide** are summarized below. These properties are crucial for understanding its behavior in various chemical and biological systems.

Table 2: Physicochemical Properties of 2-Ethylbenzamide



Property	Value	Notes
Molecular Weight	149.19 g/mol [1]	
Melting Point	151-152 °C	_
Boiling Point	272.6 ± 19.0 °C	Predicted
Density	1.058 ± 0.06 g/cm ³	Predicted
LogP (Octanol-Water Partition Coefficient)	1.2	Computed by XLogP3 3.0
рКа	Not experimentally determined in available literature.	The pKa of the parent compound, benzamide, is approximately 13 in water.
Solubility	No quantitative data is readily available.	Qualitatively, as a benzamide derivative, it is expected to have limited solubility in water but be soluble in polar organic solvents such as ethanol, methanol, and acetone.[2][3][4] [5]

Experimental Protocols

This section details the common experimental methodologies for the synthesis, purification, and characterization of **2-Ethylbenzamide**.

Synthesis of 2-Ethylbenzamide

2-Ethylbenzamide is most commonly synthesized from 2-ethylbenzoic acid. The following protocol describes the conversion via an acyl chloride intermediate, which is a widely used and efficient method.

Experimental Protocol: Synthesis via Acyl Chloride Intermediate

Acid Chloride Formation:



- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend
 2-ethylbenzoic acid (1 equivalent) in a dry, aprotic solvent such as dichloromethane (DCM)
 or toluene under an inert atmosphere (e.g., nitrogen or argon).
- Add thionyl chloride (SOCl₂) (1.5 equivalents) dropwise to the suspension at room temperature.
- After the addition is complete, heat the reaction mixture to reflux (approximately 40°C for DCM, 110°C for toluene) and maintain for 2-3 hours, or until the evolution of HCl and SO₂ gas ceases. The reaction can be monitored by the dissolution of the starting material.
- Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator to yield crude 2-ethylbenzoyl chloride. This intermediate is highly reactive and is typically used immediately without further purification.

Amidation:

- Dissolve the crude 2-ethylbenzoyl chloride in a dry, aprotic solvent like dichloromethane in a flask cooled in an ice bath (0°C).
- Slowly add a concentrated aqueous solution of ammonia (NH₄OH) (2.5 equivalents) or bubble anhydrous ammonia gas through the solution while stirring vigorously.
- Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
- Monitor the reaction for the disappearance of the acyl chloride, for example by thin-layer chromatography (TLC).

Work-up and Purification:

- Transfer the reaction mixture to a separatory funnel.
- Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess ammonia, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.



- Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude 2-Ethylbenzamide.
- Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield pure **2-Ethylbenzamide** as a solid.

Characterization Methods

The structure and purity of the synthesized **2-Ethylbenzamide** can be confirmed using standard analytical techniques.

Table 3: Analytical Characterization Protocols



Technique	Protocol	Expected Results
¹ H NMR Spectroscopy	Dissolve the sample in a deuterated solvent (e.g., CDCl ₃ or DMSO-d ₆). Acquire the spectrum on a 300 MHz or higher spectrometer.	Aromatic protons (multiplet), methylene protons of the ethyl group (quartet), methyl protons of the ethyl group (triplet), and amide protons (broad singlet).
¹³ C NMR Spectroscopy	Use the same sample as for ¹ H NMR.	Characteristic signals for the carbonyl carbon, aromatic carbons, and the carbons of the ethyl group.
Infrared (IR) Spectroscopy	Prepare a KBr pellet or a Nujol mull of the solid sample.	Strong absorption bands for the amide C=O stretch (around 1640–1675 cm ⁻¹) and the N-H stretch (a broad band in the 3300–3450 cm ⁻¹ region).
Mass Spectrometry (MS)	Analyze the sample using an electron ionization (EI) source.	The mass spectrum will show the molecular ion peak (M+) confirming the molecular weight. Common fragmentation patterns include the loss of the amide group (•NH2) to form a stable benzoyl cation, which can further fragment to a phenyl cation.

Synthesis and Purification Workflow

The following diagram illustrates the logical flow of the synthesis and purification process for **2-Ethylbenzamide**.

Figure 1. General Workflow for Synthesis and Purification of **2-Ethylbenzamide**

Biological Activity



While the benzamide functional group is a common scaffold in many biologically active compounds, including antiemetics and antipsychotics, there is currently a lack of specific studies in the public domain detailing the biological activity, mechanism of action, or signaling pathways associated with **2-Ethylbenzamide**. Further research is required to elucidate any potential pharmacological effects of this specific compound. Therefore, no signaling pathway diagrams can be provided at this time.

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